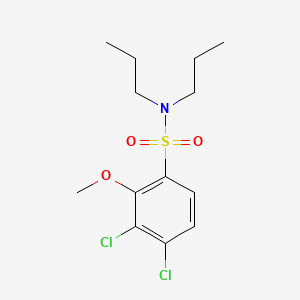
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CFMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CFMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to involve modulation of various neurotransmitter systems. 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a glutamate NMDA receptor antagonist. These interactions may contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to exhibit various biochemical and physiological effects, including modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammatory responses. 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, suggesting its potential as an anti-inflammatory agent.
実験室実験の利点と制限
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has some limitations, including its high cost and potential toxicity at high doses.
将来の方向性
For research on 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one could include studies on its pharmacokinetics and pharmacodynamics, its efficacy in animal models of neuropsychiatric disorders, and its safety and tolerability in humans. 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one could also be used as a tool compound to study the role of neurotransmitter systems in various neuropsychiatric disorders.
合成法
The synthesis of 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 1-(2-chloro-6-fluorobenzoyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and subsequent cyclization to yield 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. The purity of the product can be improved through recrystallization using a suitable solvent.
科学的研究の応用
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. It has also been reported to have potential therapeutic applications in the treatment of schizophrenia, bipolar disorder, and Alzheimer's disease. 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to interact with several neurotransmitter systems, including dopamine, serotonin, and glutamate, suggesting its potential as a multi-targeted agent in the treatment of various neuropsychiatric disorders.
特性
IUPAC Name |
4-(2-chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-14-9-11(5-6-20-14)22-8-7-21(10-15(22)23)17(24)16-12(18)3-2-4-13(16)19/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHKJJWWJVVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

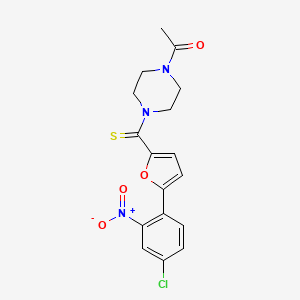
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
![3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2844095.png)
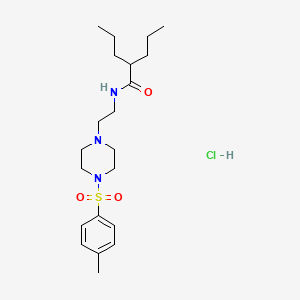
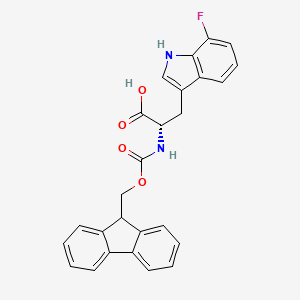
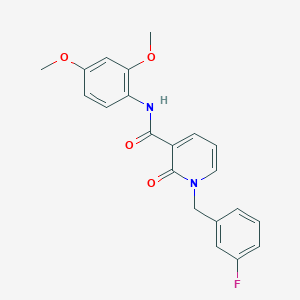
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)
![{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2844100.png)
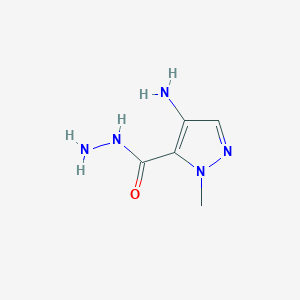
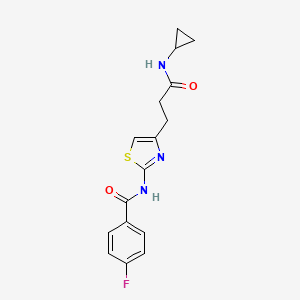
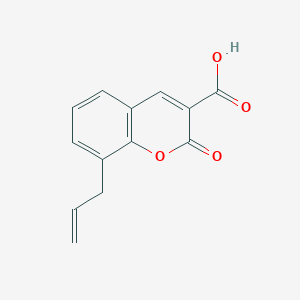
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)
![(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride](/img/structure/B2844110.png)
